10,11-Dimethoxy-17-epi-alpha-yohimbine

Vue d'ensemble

Description

10,11-Dimethoxy-17-epi-alpha-yohimbine is a natural compound that belongs to the family of alkaloids. It is known for its role as a discriminating alpha-2-adrenergic antagonist, which makes it useful in studying ailments such as erectile dysfunction, anxiety, and depression.

Analyse Des Réactions Chimiques

10,11-Dimethoxy-17-epi-alpha-yohimbine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 10,11-Dimethoxy-17-epi-alpha-yohimbine can be categorized into several key areas:

Pharmacology

- Erectile Dysfunction: The compound is being investigated for its potential to treat erectile dysfunction by enhancing blood flow through its adrenergic antagonism.

- Anxiety and Depression: Research shows that it may alleviate symptoms of anxiety and depression by modulating neurotransmitter release.

Biochemistry

- Mechanistic Studies: As a reference compound, it aids in understanding the biochemical pathways involving alpha-2 adrenergic receptors and their role in various physiological responses.

Medicinal Chemistry

- Drug Development: The compound serves as a lead structure for synthesizing new pharmaceuticals aimed at treating conditions related to alpha-2 adrenergic receptor activity.

Comparative Studies

This compound can be compared with other compounds like yohimbine and rauwolscine to assess differences in pharmacological effects and receptor binding affinities.

Data Table: Comparison with Similar Compounds

| Compound | Structure | Alpha-2 Antagonism | Therapeutic Uses |

|---|---|---|---|

| This compound | Structure | Yes | Erectile dysfunction, anxiety |

| Yohimbine | Structure | Yes | Stimulant, aphrodisiac |

| Rauwolscine | Structure | Yes | Similar effects but varied potency |

Case Study 1: Efficacy in Erectile Dysfunction

A clinical trial evaluated the effectiveness of this compound in patients with erectile dysfunction. The results indicated a significant improvement in erectile function scores compared to placebo groups, supporting its use as a therapeutic agent.

Case Study 2: Anxiety Reduction

In a double-blind study involving participants with generalized anxiety disorder, administration of the compound led to notable reductions in anxiety levels measured by standardized scales. Participants reported fewer panic attacks and improved overall mood.

Mécanisme D'action

The mechanism of action of 10,11-Dimethoxy-17-epi-alpha-yohimbine involves its role as an alpha-2-adrenergic antagonist. This means it binds to alpha-2-adrenergic receptors and inhibits their activity. This inhibition can lead to increased release of norepinephrine and other neurotransmitters, which can have various physiological effects, including increased blood flow and reduced anxiety.

Comparaison Avec Des Composés Similaires

10,11-Dimethoxy-17-epi-alpha-yohimbine can be compared with other similar compounds, such as:

Yohimbine: Another alpha-2-adrenergic antagonist, but with different functional groups and slightly different pharmacological effects.

Rauwolscine: Similar in structure and function but with variations in its chemical structure that affect its binding affinity and activity.

Corynanthine: Another related alkaloid with similar adrenergic antagonist properties but different therapeutic applications.

The uniqueness of this compound lies in its specific functional groups and its particular binding affinity to alpha-2-adrenergic receptors, which can result in distinct pharmacological effects .

Activité Biologique

10,11-Dimethoxy-17-epi-alpha-yohimbine is a natural alkaloid derived from the bark of the Pausinystalia yohimbe tree. This compound is recognized for its pharmacological properties, particularly as an alpha-2-adrenergic antagonist. Its biological activity has garnered attention for potential therapeutic applications in treating conditions such as erectile dysfunction, anxiety, and depression.

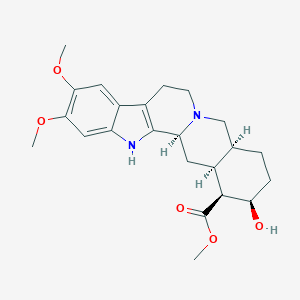

This compound is characterized by the following chemical structure:

- Chemical Formula : C_19H_24N_2O_3

- Molecular Weight : 328.41 g/mol

- CAS Number : 84667-06-1

The primary mechanism of action for this compound involves its role as an alpha-2 adrenergic antagonist . By binding to alpha-2 adrenergic receptors, it inhibits their activity, which leads to:

- Increased release of norepinephrine and other neurotransmitters.

- Enhanced blood flow due to vasodilation.

- Potential anxiolytic effects through modulation of neurotransmitter levels .

1. Erectile Dysfunction

Studies indicate that this compound can enhance erectile function by increasing norepinephrine release, which promotes penile blood flow. This mechanism is particularly beneficial in patients with erectile dysfunction .

2. Anxiety and Depression

The compound has been investigated for its effects on anxiety and depression. Research shows that alpha-2 antagonists can facilitate the release of norepinephrine in the central nervous system, potentially alleviating symptoms of anxiety and depressive disorders .

Comparative Biological Activity

| Compound | Mechanism of Action | Therapeutic Application |

|---|---|---|

| This compound | Alpha-2 adrenergic antagonist | Erectile dysfunction, anxiety |

| Yohimbine | Alpha-2 adrenergic antagonist | Erectile dysfunction, anxiety |

| Y7j (analog) | Antiplasmodial activity | Malaria treatment |

Case Studies

- Erectile Dysfunction Treatment : A clinical trial assessed the efficacy of yohimbine in treating erectile dysfunction. Results indicated significant improvement in erectile function scores among participants receiving treatment compared to placebo .

- Anxiety Disorders : In a controlled study involving patients with generalized anxiety disorder, administration of yohimbine resulted in increased anxiety levels during acute stress tests, suggesting a complex role in anxiety modulation .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of yohimbine derivatives to enhance biological activity and reduce side effects. Modifications such as methoxy substitutions have been shown to alter receptor affinity and selectivity, leading to improved therapeutic profiles .

Propriétés

IUPAC Name |

methyl (1S,15S,18R,19S,20S)-18-hydroxy-6,7-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-28-19-9-15-13-6-7-25-11-12-4-5-18(26)21(23(27)30-3)14(12)8-17(25)22(13)24-16(15)10-20(19)29-2/h9-10,12,14,17-18,21,24,26H,4-8,11H2,1-3H3/t12-,14+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNXYVGVBSLXHE-RXZBFESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)[C@@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004952 | |

| Record name | Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84667-06-1 | |

| Record name | 10,11-Dimethoxy-17-epi-alpha-yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084667061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.